NF546 vs. ATPγS: Directly Comparable Potency (pEC50) in a Controlled Recombinant System
NF546 demonstrates a pEC50 of 6.27 for the recombinant human P2Y11 receptor, establishing its potency in a standardized cellular context [1]. This value is directly comparable to the physiological non-hydrolyzable agonist ATPγS, allowing researchers to assess relative agonist efficacy without the confounding variable of rapid hydrolysis that plagues native ATP.
| Evidence Dimension | Potency (pEC50) |
|---|---|
| Target Compound Data | 6.27 |
| Comparator Or Baseline | ATPγS (non-hydrolyzable ATP analog) |
| Quantified Difference | pEC50 value is directly comparable to ATPγS under identical assay conditions, as established in the primary characterization study. |
| Conditions | Recombinant human P2Y11 receptor expressed in 1321N1 astrocytoma cells, calcium and cAMP assays |
Why This Matters
This provides a benchmark for standardizing P2Y11 activation in vitro, enabling cross-study comparison of NF546's efficacy relative to a well-defined, stable nucleotide agonist.
- [1] Meis, S., Hamacher, A., Hongwiset, D., Marzian, C., Wiese, M., Eckstein, N., ... & Kassack, M. U. (2010). NF546 [4,4′-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)-carbonylimino))-bis(1,3-xylene-α,α′-diphosphonic Acid) Tetrasodium Salt] Is a Non-Nucleotide P2Y11 Agonist and Stimulates Release of Interleukin-8 from Human Monocyte-Derived Dendritic Cells. Journal of Pharmacology and Experimental Therapeutics, 332(1), 238-247. View Source
